molecular formula C19H12ClFN4O B12728620 1-(4-(3-Chloro-4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone CAS No. 91067-38-8

1-(4-(3-Chloro-4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone

Cat. No.: B12728620
CAS No.: 91067-38-8
M. Wt: 366.8 g/mol
InChI Key: LTXBBOCEFUPRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Chloro-4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone is a complex organic compound with a unique structure that includes a pyrazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Chloro-4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo-triazine core and subsequent functionalization to introduce the chloro and fluoro substituents. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chloro-4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.

    Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 1-(4-(3-Chloro-4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenyl derivatives: These compounds share the chloro and fluoro substituents and may have similar reactivity.

    Pyrazolo-triazine derivatives: Compounds with the same core structure but different substituents can provide insights into the structure-activity relationship.

Uniqueness

1-(4-(3-Chloro-4-fluorophenyl)-8-phenylpyrazolo(5,1-c)(1,2,4)triazin-3-yl)ethanone is unique due to its specific combination of substituents and core structure. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

91067-38-8

Molecular Formula

C19H12ClFN4O

Molecular Weight

366.8 g/mol

IUPAC Name

1-[4-(3-chloro-4-fluorophenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone

InChI

InChI=1S/C19H12ClFN4O/c1-11(26)17-18(13-7-8-16(21)15(20)9-13)25-19(24-23-17)14(10-22-25)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

LTXBBOCEFUPRGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=N1)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.